

# PAd-DalPhos: A Technical Guide to a Powerful Ligand in Catalysis

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#### Introduction

**PAd-DalPhos** is a robust and versatile phosphine ligand integral to modern catalysis, particularly in nickel-catalyzed cross-coupling reactions. Its unique structural features contribute to its efficacy in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of **PAd-DalPhos**, including its chemical properties, supplier information, and detailed experimental applications for researchers, scientists, and professionals in drug development.

## **Core Properties and Supplier Information**

**PAd-DalPhos**, a member of the DalPhos (DALhousie PHOSphine) ligand family, is commercially available and widely used in academic and industrial research.[1][2] Below is a summary of its key identifiers and typical properties.



Property	Value
CAS Number	1902911-38-9
Chemical Name	8-[2-[Bis(2-methylphenyl)phosphino]phenyl]-1,3,5,7-tetramethyl-2,4,6-trioxa-8-phosphatricyclo[3.3.1.13,7]decane
Molecular Formula	C30H34O3P2
Molecular Weight	504.54 g/mol
Appearance	White to off-white powder or crystals
Primary Supplier	Sigma-Aldrich (a part of Merck KGaA, Darmstadt, Germany)

## **Catalytic Applications and Performance**

**PAd-DalPhos** has demonstrated exceptional performance as a ligand in various nickel-catalyzed cross-coupling reactions. It is particularly effective in the monoarylation of ammonia and the N-arylation of primary amides with (hetero)aryl (pseudo)halides.[2] The ligand's design, featuring a cage phosphine (CgP) moiety, allows for high reactivity and selectivity.[1][3]

### **Nickel-Catalyzed N-Arylation of Primary Amides**

A notable application of **PAd-DalPhos** is in the nickel-catalyzed N-arylation of amides with (hetero)aryl electrophiles. The use of the air-stable precatalyst (**PAd-DalPhos**)Ni(o-tolyl)Cl enables the successful coupling of a wide range of primary amides and lactams with various (hetero)aryl chlorides, bromides, triflates, tosylates, mesylates, and sulfamates.[4]



Entry	Amide	Aryl Electrophile	Base	Temp. (°C)	Yield (%)
1	Benzamide	4- Chlorotoluen e	NaOtBu	110	95
2	Acetamide	1-Bromo-4- methoxybenz ene	КзРО4	110	88
3	Isobutyramid e	4- Trifluorometh ylchlorobenze ne	CS2CO3	110	92
4	2- Pyrrolidinone	3- Chloropyridin e	NaOtBu	110	78

Data is representative and compiled from typical results found in the literature.

# Experimental Protocol: General Procedure for Nickel-Catalyzed N-Arylation of Primary Amides

The following is a representative experimental protocol for the N-arylation of a primary amide with an aryl chloride using the (**PAd-DalPhos**)Ni(o-tolyl)Cl precatalyst.

#### Materials:

- (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst
- Primary amide
- · Aryl chloride
- Sodium tert-butoxide (NaOtBu)



- Anhydrous toluene
- Schlenk tube or glovebox
- Standard laboratory glassware and purification supplies

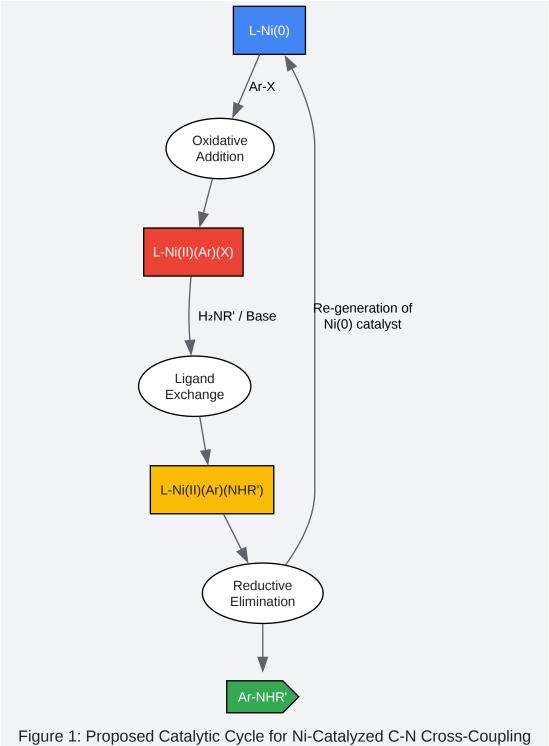
#### Procedure:

- Reaction Setup: In an inert atmosphere (e.g., inside a glovebox), a Schlenk tube is charged with the (PAd-DalPhos)Ni(o-tolyl)Cl precatalyst (0.5-2 mol%), the primary amide (1.0 mmol), the aryl chloride (1.2 mmol), and NaOtBu (1.4 mmol).
- Solvent Addition: Anhydrous toluene (2 mL) is added to the Schlenk tube.
- Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and placed in a preheated oil bath at 110 °C. The reaction mixture is stirred vigorously for 12-24 hours.
- Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate
  and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated amide.

# **Catalytic Cycle and Workflow**

The catalytic cycle for nickel-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, generally proceeds through a Ni(0)/Ni(II) mechanism. The **PAd-DalPhos** ligand plays a crucial role in facilitating the key steps of oxidative addition and reductive elimination.



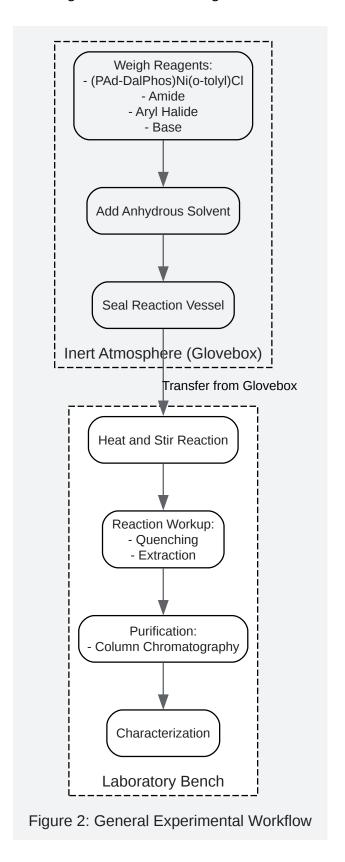


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Figure 1: Proposed Catalytic Cycle for Ni-Catalyzed C-N Cross-Coupling



The workflow for setting up a typical nickel-catalyzed cross-coupling reaction using **PAd-DalPhos** involves careful handling of air-sensitive reagents under an inert atmosphere.





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Figure 2: General Experimental Workflow

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